molecular formula C10H22O4 B12532050 Acetic acid;octane-2,7-diol CAS No. 652973-62-1

Acetic acid;octane-2,7-diol

Cat. No.: B12532050
CAS No.: 652973-62-1
M. Wt: 206.28 g/mol
InChI Key: UOJHNXGBDDEVEY-UHFFFAOYSA-N
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Description

Acetic acid;octane-2,7-diol is an organic compound that combines the properties of acetic acid and octane-2,7-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. Octane-2,7-diol is a diol, meaning it contains two hydroxyl groups (-OH) attached to an octane chain. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;octane-2,7-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes. This process typically uses reagents such as osmium tetroxide or potassium permanganate to add hydroxyl groups to the double bonds of alkenes, resulting in the formation of diols . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic hydrogenation of octane-2,7-dione, followed by esterification with acetic acid. This process requires precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Mechanism of Action

The mechanism of action of acetic acid;octane-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity . The carboxyl group of acetic acid can participate in acid-base reactions, altering the pH and ionic balance of the environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;octane-2,7-diol is unique due to its combination of a carboxyl group and two hydroxyl groups on an eight-carbon chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, biological research, and industrial processes.

Biological Activity

Acetic acid; octane-2,7-diol, also known as 2,7-octanediol, is a compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8H18O2
  • Molecular Weight : 146.23 g/mol
  • Functional Groups : Alcohols and carboxylic acids

The presence of hydroxyl groups in octane-2,7-diol contributes to its solubility and reactivity, making it a versatile compound in biological systems.

Antimicrobial Properties

Research indicates that acetic acid exhibits significant antimicrobial activity. A study demonstrated that acetic acid could inhibit the growth of various pathogens associated with burn wounds, with minimum inhibitory concentrations (MIC) ranging from 0.16% to 0.31%. This property is particularly valuable in clinical settings where antibiotic resistance is a concern .

Anti-inflammatory Effects

Octane-2,7-diol has shown potential anti-inflammatory effects. In animal models, compounds similar to octane-2,7-diol have been observed to reduce inflammatory pain induced by acetic acid and other inflammatory agents. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Antioxidant Activity

Antioxidant properties have been noted in studies involving octane-2,7-diol derivatives. These compounds enhance the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), indicating their potential in reducing oxidative stress .

The mechanisms through which acetic acid; octane-2,7-diol exerts its biological effects include:

  • Inhibition of Biofilm Formation : Acetic acid effectively prevents biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
  • Cytokine Modulation : The compound modulates the expression of inflammatory cytokines and enzymes, leading to reduced inflammation and pain .
  • Antioxidant Pathways : It activates cellular pathways that enhance antioxidant defenses, thereby protecting cells from oxidative damage .

Study 1: Antimicrobial Efficacy

In a controlled study involving 29 isolates of common wound pathogens, acetic acid demonstrated robust antibacterial activity against both planktonic and biofilm-producing bacteria. The study found that exposure to acetic acid at concentrations as low as 0.31% could eradicate mature biofilms within three hours .

Study 2: Anti-inflammatory Mechanism

A study investigated the effects of octane-2,7-diol on inflammatory pain models in mice. Results indicated a significant reduction in pain responses when administered alongside inflammatory agents like formalin and complete Freund's adjuvant (CFA). The compound's ability to inhibit IL-6 signaling pathways was highlighted as a key mechanism .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntimicrobialInhibits growth of pathogens; prevents biofilm formation
Anti-inflammatoryReduces pain responses; inhibits pro-inflammatory cytokines
AntioxidantEnhances SOD and CAT levels; reduces oxidative stress

Properties

CAS No.

652973-62-1

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

acetic acid;octane-2,7-diol

InChI

InChI=1S/C8H18O2.C2H4O2/c1-7(9)5-3-4-6-8(2)10;1-2(3)4/h7-10H,3-6H2,1-2H3;1H3,(H,3,4)

InChI Key

UOJHNXGBDDEVEY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(C)O)O.CC(=O)O

Origin of Product

United States

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